trimethyl(piperidin-1-ylmethyl)silane

Vue d'ensemble

Description

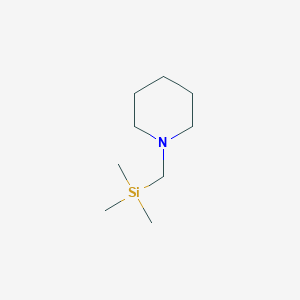

trimethyl(piperidin-1-ylmethyl)silane is an organic compound with the molecular formula C9H21NSi. It is a derivative of piperidine, where a trimethylsilyl group is attached to the nitrogen atom via a methylene bridge.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trimethyl(piperidin-1-ylmethyl)silane typically involves the reaction of piperidine with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: trimethyl(piperidin-1-ylmethyl)silane undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and organometallic reagents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Various substituted piperidines.

Oxidation Reactions: Piperidine N-oxides.

Reduction Reactions: Secondary amines.

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Chemical Reactions

Trimethyl(piperidin-1-ylmethyl)silane serves as an important reagent in organic synthesis. Its silane group allows for the introduction of piperidine functionalities into various organic molecules. This is particularly useful in the synthesis of complex organic compounds where piperidine acts as a versatile building block. The compound can facilitate reactions such as nucleophilic substitutions and coupling reactions due to the nucleophilic nature of the piperidine nitrogen.

Medicinal Chemistry

Pharmaceutical Development

The piperidine moiety is a significant structural component in many pharmaceuticals. This compound can be utilized to synthesize piperidine-containing drugs, which have shown efficacy in treating various conditions, including pain management and cancer therapy.

- Cancer Therapy : Recent studies have highlighted the potential of piperidine derivatives in anticancer agents. For instance, compounds derived from piperidine have been shown to exhibit cytotoxic effects against various cancer cell lines, demonstrating improved interactions with protein binding sites due to their three-dimensional structures .

- Neuropathic Pain Management : Piperidine derivatives are also being explored for their analgesic properties. Research indicates that modifications of piperidine structures can enhance their affinity for opioid receptors, potentially leading to new treatments for chronic pain .

Materials Science

Silane Coupling Agents

In materials science, this compound can function as a silane coupling agent. This application is crucial in enhancing the adhesion between organic polymers and inorganic materials, such as glass or metals. By modifying surfaces with silanes, the mechanical properties and durability of composite materials can be significantly improved.

Case Studies

Mécanisme D'action

The mechanism of action of trimethyl(piperidin-1-ylmethyl)silane involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. This property makes it useful in drug design and delivery systems. The compound can also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds .

Comparaison Avec Des Composés Similaires

Piperidine: The parent compound without the trimethylsilyl group.

N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

N-Phenylpiperidine: A derivative with a phenyl group attached to the nitrogen atom.

Uniqueness: trimethyl(piperidin-1-ylmethyl)silane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and reactivity. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Activité Biologique

Trimethyl(piperidin-1-ylmethyl)silane is a silane compound that incorporates a piperidine moiety, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the chemical formula . The presence of the piperidine ring suggests potential interactions with various biological targets, particularly in neuropharmacology and medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Cholinergic Activity : Piperidine derivatives are known to interact with muscarinic acetylcholine receptors, influencing neurotransmission and potentially offering therapeutic effects in neurodegenerative diseases like Alzheimer's disease .

- Antimicrobial Properties : Compounds containing piperidine have shown efficacy against various bacterial strains. The incorporation of trimethylsilyl groups may enhance membrane permeability, facilitating antimicrobial action .

1. Neuropharmacology

Research indicates that this compound may have applications in treating cognitive disorders. Piperidine derivatives often serve as acetylcholinesterase inhibitors, which are crucial in managing Alzheimer's disease by increasing acetylcholine levels in the brain .

2. Anticancer Activity

Studies have highlighted the potential of piperidine-containing compounds in cancer therapy. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. These compounds may induce apoptosis and inhibit tumor growth through multiple pathways .

3. Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties against various pathogens. Research shows that piperidine derivatives can inhibit the growth of fungi and bacteria, making them candidates for developing new antimicrobial agents .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and related compounds:

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of a piperidine derivative similar to this compound. The results indicated significant cytotoxicity in FaDu hypopharyngeal tumor cells, surpassing the effectiveness of traditional chemotherapeutics like bleomycin .

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of piperidine derivatives against Candida albicans and other fungal strains. The study concluded that these compounds effectively inhibited fungal growth by disrupting ergosterol biosynthesis, essential for fungal cell membrane integrity .

Propriétés

IUPAC Name |

trimethyl(piperidin-1-ylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NSi/c1-11(2,3)9-10-7-5-4-6-8-10/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDOVVTUNRVOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170541 | |

| Record name | Piperidine, 1-((trimethylsilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17877-17-7 | |

| Record name | Piperidine, 1-((trimethylsilyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017877177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC83834 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 1-((trimethylsilyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.